Solubility and Handling Advantage of the Hydrochloride Salt Form
The target compound is distinguished from its free base analogs by its formulation as a hydrochloride salt. The free base analog, 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole (C17H18N2O, MW 266.34 g/mol), is a neutral, lipophilic molecule . The hydrochloride salt form (CAS 1052076-43-3) is specifically reported to enhance aqueous solubility and improve stability, facilitating easier handling and storage for laboratory use [1]. While quantitative solubility data are not available in the public domain for this specific compound, this principle of salt formation is a well-established, evidence-based strategy to improve the developability profile of pharmaceutical candidates.
| Evidence Dimension | Aqueous solubility and handling stability |
|---|---|
| Target Compound Data | Enhanced solubility and stability (Hydrochloride salt; qualitative report) [1] |
| Comparator Or Baseline | 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole (Free base; C17H18N2O); lower expected aqueous solubility |
| Quantified Difference | Qualitative improvement reported; no quantitative solubility difference data found in public domain. |
| Conditions | Based on general principle of salt formation and supplier technical note [1]. |
Why This Matters
For procurement, the salt form may be preferred for biological assays requiring aqueous media, potentially reducing the need for high concentrations of organic co-solvents like DMSO.
- [1] Kuujia.com. (2-(Methoxymethyl)-1-((3-methylphenyl)methyl)-1H-1,3-benzodiazole hydrochloride). Product Page. View Source
